molecular formula C12H4F6N2 B3335904 2,8-Bis(trifluoromethyl)quinoline-4-carbonitrile CAS No. 151025-70-6

2,8-Bis(trifluoromethyl)quinoline-4-carbonitrile

Cat. No.: B3335904
CAS No.: 151025-70-6
M. Wt: 290.16 g/mol
InChI Key: USLFWXIBZJRLCE-UHFFFAOYSA-N
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Description

2,8-Bis(trifluoromethyl)quinoline-4-carbonitrile is a chemical compound with the molecular formula C12H4F6N2 It is known for its unique structure, which includes two trifluoromethyl groups attached to a quinoline ring, and a carbonitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Bis(trifluoromethyl)quinoline-4-carbonitrile typically involves the reaction of 2,8-bis(trifluoromethyl)quinoline with a suitable nitrile source under specific conditions. One common method includes the use of a cyanation reagent such as copper(I) cyanide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide at elevated temperatures .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

2,8-Bis(trifluoromethyl)quinoline-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline amines. Substitution reactions can result in a variety of quinoline derivatives with different functional groups .

Scientific Research Applications

2,8-Bis(trifluoromethyl)quinoline-4-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,8-Bis(trifluoromethyl)quinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid: This compound has a carboxylic acid group instead of a carbonitrile group and exhibits different chemical reactivity and biological activity.

    4-Chloro-2,8-bis(trifluoromethyl)quinoline:

Uniqueness

2,8-Bis(trifluoromethyl)quinoline-4-carbonitrile is unique due to the presence of both trifluoromethyl groups and a carbonitrile group on the quinoline ring. This combination of functional groups imparts distinct chemical properties, such as high stability and reactivity, making it valuable for various scientific research applications.

Properties

IUPAC Name

2,8-bis(trifluoromethyl)quinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4F6N2/c13-11(14,15)8-3-1-2-7-6(5-19)4-9(12(16,17)18)20-10(7)8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLFWXIBZJRLCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4F6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593223
Record name 2,8-Bis(trifluoromethyl)quinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151025-70-6
Record name 2,8-Bis(trifluoromethyl)quinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,8-Bis(trifluoromethyl)-4-quinolinecarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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